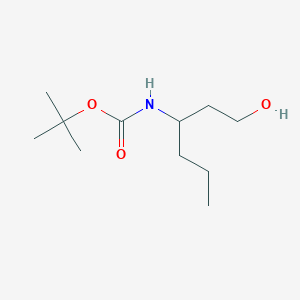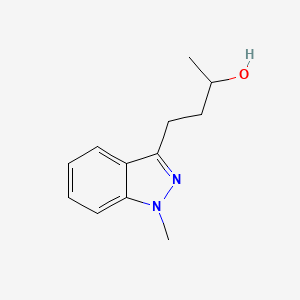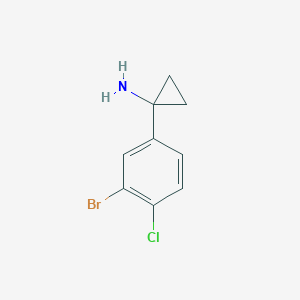![molecular formula C8H7BrN2 B13552582 3-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13552582.png)
3-(Bromomethyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its broad spectrum of biological activities and applications in medicinal chemistry. The bromomethyl group at the 3-position of the imidazo[1,2-a]pyridine ring enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)imidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with α-haloketones. One common method is the condensation of 2-aminopyridine with bromoacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine ring . Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent to introduce the bromomethyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One-pot synthesis techniques, which combine multiple reaction steps into a single process, are favored for their efficiency and reduced environmental impact . These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols to form a variety of substituted imidazo[1,2-a]pyridine derivatives.
Radical Reactions: Radical reactions involving transition metal catalysis or metal-free oxidation can functionalize the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as DMSO and copper catalysts are used under oxidative conditions.
Radical Reactions: Transition metal catalysts or metal-free oxidants are employed under controlled conditions.
Major Products Formed
Substituted Imidazo[1,2-a]pyridines: Formed through nucleophilic substitution reactions.
Imidazo[1,2-a]pyridine-3-carboxaldehyde: Formed through oxidation reactions.
Functionalized Imidazo[1,2-a]pyridines: Formed through radical reactions.
Scientific Research Applications
3-(Bromomethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is used in the development of bioactive molecules for studying biological pathways and disease mechanisms.
Material Science: Imidazo[1,2-a]pyridine derivatives are explored for their potential use in optoelectronic devices, sensors, and other advanced materials.
Chemical Synthesis: It is employed as a building block in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and signaling pathways . The imidazo[1,2-a]pyridine scaffold can also interact with various receptors and proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromomethyl group.
3-Methylimidazo[1,2-a]pyridine: A similar compound with a methyl group instead of a bromomethyl group.
3-Chloromethylimidazo[1,2-a]pyridine: A compound with a chloromethyl group at the 3-position.
Uniqueness
3-(Bromomethyl)imidazo[1,2-a]pyridine is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials .
Properties
IUPAC Name |
3-(bromomethyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPORLJQZYNHQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}prop-2-en-1-one](/img/structure/B13552523.png)
![[2-(2,5-Diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13552524.png)

![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine](/img/structure/B13552540.png)


![{3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B13552558.png)
![rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B13552566.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride](/img/structure/B13552569.png)

![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13552576.png)

